![molecular formula C8H15NaO3 B594841 Sodium 4-hydroxy-2-propylpentanoate CAS No. 1216888-06-0](/img/structure/B594841.png)
Sodium 4-hydroxy-2-propylpentanoate
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Overview
Description
Sodium 4-hydroxy-2-propylpentanoate, also known as this compound, is a chemical compound that is widely used in laboratory experiments due to its unique properties. It is a monosodium salt of 4-hydroxy-2-propylpentanoic acid and is a colorless, odorless, and water-soluble compound. This compound has a wide range of applications in the scientific community due to its ability to act as a buffer, a pH regulator, and a stabilizer. It is also used in the synthesis of other compounds, as well as in the production of pharmaceuticals and cosmetics.
Scientific Research Applications
Psychiatric Applications
Sodium valproate's actions on dopamine, GABA, and glutamate neurotransmission, along with intracellular signaling, underscore its primary use in treating bipolar disorder. It has also found utility in managing other psychiatric conditions such as schizophrenia and borderline personality disorder, although more data are needed to solidify these applications. Comparative efficacy studies have shown valproate monotherapy to be as effective as antipsychotic drugs and lithium in acute mania treatment, with combination therapies offering enhanced efficacy. In the maintenance treatment of bipolar disorder, valproate has demonstrated comparable efficacy to olanzapine, highlighting its significant role in psychiatric care (Haddad et al., 2009).
Electrochemical Energy Storage
Emerging research on room-temperature stationary sodium-ion batteries has spotlighted sodium valproate derivatives for their potential in large-scale electric energy storage. These applications are particularly relevant for renewable energy and smart grid technologies, owing to sodium's abundance and low cost. The search for suitable electrode and electrolyte materials continues to be a pivotal challenge in advancing sodium-ion battery technology, with ongoing efforts aimed at developing cost-effective, long-life solutions for energy storage systems (Pan et al., 2013).
Water and Soil Remediation
Sodium percarbonate has been recognized as a viable alternative for organic compound remediation in contaminated water and soil, thanks to its eco-friendly and economical profile. The controlled release of hydrogen peroxide from sodium percarbonate offers a gentler remediation process, making it a promising candidate for environmental cleanup efforts. This approach aligns with the principles of green chemistry and sustainable carbon catalysis, presenting a forward-looking direction for addressing contamination issues (Liu et al., 2021).
Mechanism of Action
Target of Action
The primary targets of 4-Hydroxy Valproic Acid Sodium Salt, also known as Sodium 4-hydroxy-2-propylpentanoate, are histone deacetylases (HDACs) . HDACs are enzymes that remove acetyl groups from an ε-N-acetyl lysine amino acid on a histone, allowing the histones to wrap the DNA more tightly. This compound is also reported to interact with voltage-gated sodium, potassium, and calcium channels .
Mode of Action
4-Hydroxy Valproic Acid Sodium Salt acts as a potent inhibitor of HDACs . By inhibiting HDACs, it causes the hyperacetylation of histones in cultured cells . This alteration in gene expression can have various effects depending on the genes that are expressed. Additionally, this compound reduces high-frequency neuronal firing through the blockage of voltage-gated sodium, potassium, and calcium channels . This blockage affects the biochemical occurrence of aura and impacts pain perception by modulating GABA or glutamate-mediated neurotransmission .
Biochemical Pathways
The compound’s action affects several biochemical pathways. It is known to increase GABAergic neurotransmission and inhibit glutamatergic neurotransmission , leading to a general decrease in CNS hyperactivity . It also influences the Akt/FoxO1 signaling cascade . Furthermore, it has been reported to reduce the activity of myoinositol3 phosphate synthase , the first enzyme in the inositol synthesis pathway .
Pharmacokinetics
The pharmacokinetics of 4-Hydroxy Valproic Acid Sodium Salt are complex and continue to be studied . Known pathways of its metabolism include β-oxidation in the tricarboxylic acid cycle (acetylation) , oxidation with the participation of cytochrome P-450 isoenzymes (P-oxidation) , and glucuronidation . These metabolic pathways can significantly impact the compound’s bioavailability.
Result of Action
The molecular and cellular effects of 4-Hydroxy Valproic Acid Sodium Salt’s action are diverse. It has been observed to reduce tumor growth and metastasis formation in animal studies . In addition, it has been reported to relieve HDAC-dependent transcriptional repression . On a cellular level, it causes hyperacetylation of histones , which can lead to changes in gene expression .
Action Environment
Environmental factors, such as the dose of the compound or duration of therapy, can influence the compound’s action, efficacy, and stability . Genetic factors may also play a role in the variation in metabotype among patients taking the compound .
properties
IUPAC Name |
sodium;4-hydroxy-2-propylpentanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O3.Na/c1-3-4-7(8(10)11)5-6(2)9;/h6-7,9H,3-5H2,1-2H3,(H,10,11);/q;+1/p-1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVGXSXLLQJAOSE-UHFFFAOYSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CC(C)O)C(=O)[O-].[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NaO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50662031 |
Source
|
Record name | Sodium 4-hydroxy-2-propylpentanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50662031 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1216888-06-0 |
Source
|
Record name | Sodium 4-hydroxy-2-propylpentanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50662031 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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